S-(2-Hydroxypropyl)glutathione-d6

LC-MS/MS Isotope Dilution Bioanalysis

S-(2-Hydroxypropyl)glutathione-d6 is the ONLY internal standard that matches the target analyte's exact structure while providing a definitive +6 Da mass shift for unambiguous quantification. Unlabeled or alternative deuterated conjugates fail—they either co-elute undetectably or exhibit different retention times and ionization efficiencies, invalidating LC-MS/MS assays. This SIL IS co-elutes identically, corrects for matrix effects, extraction loss, and ion suppression, delivering FDA-compliant accuracy (85–115%) and precision (CV ≤15%). Essential for DBCP toxicokinetics, GST enzyme studies, and regulated bioanalytical method validation. Insist on exact isotopic matching to ensure regulatory acceptance and data integrity.

Molecular Formula C₁₃H₁₇D₆N₃O₇S
Molecular Weight 371.44
Cat. No. B1158321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-Hydroxypropyl)glutathione-d6
SynonymsL-γ-Glutamyl-S-(2-hydroxypropyl)-L-cysteinylgycine-d6;  N-[N-L-γ-glutamyl-S-(2-hydroxypropyl)-L-cysteinyl]glycine-d6; 
Molecular FormulaC₁₃H₁₇D₆N₃O₇S
Molecular Weight371.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2-Hydroxypropyl)glutathione-d6: A Stable Isotope-Labeled Internal Standard for Precise Quantification of Glutathione Conjugate Metabolites


S-(2-Hydroxypropyl)glutathione-d6 is a deuterated analog of S-(2-hydroxypropyl)glutathione, a biliary glutamylcysteinylglycine (GSH) conjugate metabolite of the carcinogen 1,2-dibromo-3-chloropropane (DBCP) [1]. The compound serves as a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of the unlabeled metabolite in biological matrices . With a molecular formula of C13H17D6N3O7S and a molecular weight of 371.44 g/mol [2], it provides a +6 Da mass shift relative to the unlabeled compound (C13H23N3O7S, 365.4 g/mol) , enabling unambiguous differentiation and precise quantitation via isotope dilution mass spectrometry.

Why S-(2-Hydroxypropyl)glutathione-d6 Cannot Be Substituted with Unlabeled or Alternative Labeled Analogs for Accurate Bioanalytical Quantification


Generic substitution with unlabeled S-(2-hydroxypropyl)glutathione or non-isotopic structural analogs fails to meet the analytical requirements for precise quantitation via LC-MS/MS. Unlabeled compounds co-elute and share identical mass transitions with the target analyte, rendering them undetectable as internal standards and thus incapable of correcting for matrix effects, extraction recovery, and ionization variability [1]. While alternative deuterated glutathione conjugates (e.g., S-(2-hydroxypropyl)glutathione-d3) may provide a mass shift, they exhibit different chromatographic retention times and ionization efficiencies, leading to inaccurate quantification and compromised method validation [2]. Only a stable isotope-labeled analog that exactly matches the analyte's chemical structure—differing solely by a sufficient number of deuterium atoms—ensures co-elution, identical ionization behavior, and reliable correction of analytical variability .

Quantitative Differentiation Evidence for S-(2-Hydroxypropyl)glutathione-d6 in Bioanalytical Applications


Mass Shift and Isotopic Purity: Unambiguous Mass Spectrometric Differentiation from Unlabeled Analyte

S-(2-Hydroxypropyl)glutathione-d6 provides a +6 Da mass shift relative to the unlabeled S-(2-hydroxypropyl)glutathione (molecular weight 365.4 g/mol vs. 371.44 g/mol) . This mass difference is sufficient to avoid isotopic overlap and ensure baseline separation in MS detection, enabling unambiguous identification and quantification of the analyte . The compound is specified with a purity of 98% , meeting the stringent requirements for use as an internal standard in regulated bioanalysis.

LC-MS/MS Isotope Dilution Bioanalysis

Accuracy and Precision in Quantification: SIL Internal Standards Outperform Structural Analogs

Stable isotopically labeled (SIL) internal standards, such as S-(2-Hydroxypropyl)glutathione-d6, are the gold standard for quantitative LC-MS/MS assays. They demonstrate superior assay performance compared to structural analog internal standards, with typical method validation parameters including linearity R² ≥ 0.99, precision CV ≤ 15%, and accuracy 85–115% recovery . In contrast, structural analogs may exhibit different extraction recoveries and ionization efficiencies, leading to biased results [1].

Quantitative Bioanalysis Method Validation Internal Standard Selection

Chromatographic Co-Elution and Matrix Effect Correction: Essential for Reliable Quantification in Complex Samples

Deuterated internal standards like S-(2-Hydroxypropyl)glutathione-d6 co-elute with the unlabeled analyte and experience identical matrix effects and ionization suppression, thereby providing accurate correction factors for quantification [1]. Non-isotopic internal standards or insufficiently labeled analogs may exhibit different retention times (often >0.1 min difference) and variable recoveries, compromising the reliability of the assay [2]. The six deuterium atoms in S-(2-Hydroxypropyl)glutathione-d6 ensure a mass shift large enough to prevent spectral overlap while maintaining near-identical chromatographic behavior [3].

Matrix Effects Ion Suppression LC-MS/MS Method Development

Specificity for DBCP Metabolite Quantification: Validated in Toxicology Studies

S-(2-Hydroxypropyl)glutathione-d6 is specifically designed and applied as an internal standard for the quantification of S-(2-hydroxypropyl)glutathione, a biliary glutathione conjugate metabolite of the carcinogen 1,2-dibromo-3-chloropropane (DBCP) . The parent compound was identified and characterized in rat biliary conjugates by tandem mass spectrometry, with deuterium retention studies confirming its formation pathway [1]. The deuterated analog enables precise measurement of this metabolite in toxicokinetic and mechanistic studies, a capability not provided by generic glutathione conjugates or unlabeled standards [2].

Toxicology DBCP Metabolism Glutathione Conjugate Analysis

Optimal Use Cases for S-(2-Hydroxypropyl)glutathione-d6 in Bioanalytical and Toxicological Research


Quantitative LC-MS/MS Analysis of S-(2-Hydroxypropyl)glutathione in Biological Matrices

S-(2-Hydroxypropyl)glutathione-d6 is ideally deployed as an internal standard in validated LC-MS/MS methods for the absolute quantification of S-(2-hydroxypropyl)glutathione in plasma, urine, bile, and tissue homogenates. Its co-elution and identical ionization properties enable correction for matrix effects, ensuring accuracy within 85–115% and precision (CV ≤ 15%) [1]. This application is critical for toxicokinetic studies of DBCP and related haloalkanes [2].

Mechanistic Toxicology Studies of Glutathione Conjugation Pathways

Researchers investigating the role of glutathione S-transferases (GSTs) in the detoxification of electrophilic xenobiotics can utilize S-(2-Hydroxypropyl)glutathione-d6 to accurately measure the formation of the 2-hydroxypropyl glutathione conjugate. The deuterated standard allows for precise tracking of metabolite levels in in vitro incubations (e.g., liver microsomes, recombinant GST enzymes) and in vivo animal models, facilitating mechanistic insights into bioactivation and detoxification pathways [1].

Method Development and Validation for Bioanalytical Assays Requiring Isotope Dilution

In regulated bioanalytical laboratories, S-(2-Hydroxypropyl)glutathione-d6 is an essential component for developing and validating LC-MS/MS assays intended for biomarker analysis or drug metabolism studies. Its use as a stable isotope-labeled internal standard is mandated by regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) to ensure assay robustness, reproducibility, and freedom from matrix interference [1]. The compound's high isotopic purity (98%) and defined storage conditions (-20°C, inert atmosphere) [2] support long-term method reliability.

Pharmacokinetic and Toxicokinetic Profiling of DBCP and Related Compounds

For pharmaceutical or environmental toxicology studies assessing exposure to DBCP or structurally similar alkyl halides, S-(2-Hydroxypropyl)glutathione-d6 serves as a critical internal standard for quantifying the corresponding glutathione conjugate in biological samples. This enables accurate determination of pharmacokinetic parameters (Cmax, AUC, half-life) and facilitates correlation of metabolite levels with toxicological endpoints [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-(2-Hydroxypropyl)glutathione-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.